REACTION_CXSMILES
|
O.[F:2][C:3]([F:9])([F:8])[S:4]([OH:7])(=[O:6])=[O:5].[OH-].[Ca+2:11].[OH-]>C1CCCCC1>[F:2][C:3]([F:9])([F:8])[S:4]([O-:7])(=[O:6])=[O:5].[Ca+2:11].[F:2][C:3]([F:9])([F:8])[S:4]([O-:7])(=[O:6])=[O:5] |f:0.1,2.3.4,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
calcium trifluoromethane sulfonate
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Ca+2].FC(S(=O)(=O)[O-])(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |